6-Methylthieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound characterized by a fused ring system that includes both a thiophene and a pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications as a building block for more complex molecules. Its structural features suggest possible interactions with various biological targets, making it a subject of interest in drug development.
The compound can be sourced from various chemical databases, including PubChem and BenchChem, where it is cataloged with its molecular formula, weight, and other relevant chemical information.
6-Methylthieno[2,3-b]pyridine-2-carboxylic acid belongs to the class of heterocyclic compounds and is specifically categorized under thienopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.
The synthesis of 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid can involve several synthetic routes. A common method includes the cyclization of appropriate precursors under controlled conditions. For instance, one approach may involve the reaction of 6-methylthieno[2,3-b]pyridine with carbon dioxide in the presence of a base to form the carboxylic acid derivative.
The reaction conditions typically require:
The molecular structure of 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid includes:
6-Methylthieno[2,3-b]pyridine-2-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound often require careful control of temperature and pH to ensure desired outcomes and minimize side reactions.
The mechanism of action for 6-Methylthieno[2,3-b]pyridine-2-carboxylic acid is primarily linked to its interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways.
Research indicates that this compound may inhibit certain kinases or other proteins that play crucial roles in cancer cell proliferation and survival, potentially leading to therapeutic effects against tumors.
6-Methylthieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
This compound's unique structural features make it a valuable candidate for further exploration in pharmacological applications.
The structural architecture of 6-methylthieno[2,3-b]pyridine-2-carboxylic acid integrates two privileged pharmacophores: a thienopyridine core and a carboxylic acid functionality. This hybrid scaffold exhibits exceptional versatility in drug design due to its balanced physicochemical properties—a molecular weight of 208.24 g/mol, calculated logP of ~2.1, and aqueous solubility facilitated by the ionizable carboxylic acid group (pKa ≈ 4.2) [3] [7]. The compound's crystalline solid state (density: 1.516 g/cm³) and thermal stability (boiling point: 440.2°C) further enhance its synthetic utility [7]. Its chemical structure positions it at the intersection of planar aromatic systems and hydrogen-bonding motifs, enabling targeted interactions with diverse biological macromolecules.
Table 1: Fundamental Physicochemical Properties
Property | Value | Measurement Method |
---|---|---|
Molecular Formula | C₉H₈N₂O₂S | Elemental Analysis |
Molecular Weight | 208.24 g/mol | Mass Spectrometry |
Density | 1.516 g/cm³ | X-ray Crystallography |
Boiling Point | 440.2°C at 760 mmHg | Thermogravimetric Analysis |
Aqueous Solubility | Moderate | Shake-Flask Method |
Carboxylic Acid pKa | ~4.2 | Potentiometric Titration |
The carboxylic acid moiety in this scaffold serves as a strategic handle for bioisosteric replacement, enabling optimization of drug-like properties. As highlighted in GPCR allosteric modulator development, the acid group can be substituted with:
In kinase inhibitor design (e.g., c-Src inhibitors), the carboxylic acid enables direct coordination with the ATP-binding site's Mg²⁺ ions, while its replacement with thiazolidinediones or phosphonates modulates selectivity profiles [6] [8]. The methyl group at the 6-position provides a strategic site for metabolic stabilization, reducing oxidative dealkylation vulnerabilities common in heterocyclic scaffolds [7]. Patent literature demonstrates its conversion to methoxymethyl (e.g., 3-amino-N-(2-fluorophenyl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide) and aminomethyl derivatives to fine-tune lipophilicity (logP shifts of 0.8–1.2 units) [5] [2].
Table 2: Common Bioisosteric Replacements of the Carboxylic Acid Group
Bioisostere | pKa Range | Key Advantages | Therapeutic Applications |
---|---|---|---|
Tetrazole | 6.6–7.2 | Enhanced CNS penetration | CNS agents (e.g., D₂ receptor ligands) |
Acylsulfonamide | ~4.5 | Metabolic stability, oral bioavailability | Anti-inflammatories, antivirals |
Hydroxyisoxazole | 3.0–7.1 | Balanced acidity/basicity | GABA analogs, glutamate modulators |
Thiazolidinedione | 5.8–6.9 | Metal chelation, hydrogen bonding | Kinase inhibitors, PPAR modulators |
Phosphonate | 1.5–2.5 | Charge distribution, enzymatic resistance | Antivirals, bone-targeting agents |
The medicinal exploration of thienopyridines originated with tricyclic dopamine agonists in the 1990s, where benzothiopyrano[4,3-b]-1,4-oxazine derivatives demonstrated nanomolar affinity for D₂ and D₃ receptors [8]. This established the thienopyridine core as a viable dopaminergic pharmacophore. A significant breakthrough emerged with the discovery of LY2033298 (3-amino-5-chloro-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxylic acid cyclopropylamide), which exhibited subtype-selective allosteric modulation of muscarinic M₄ receptors through cooperative interactions with orthosteric ligands [1]. This "probe dependence" phenomenon—where modulator effects depend critically on the orthosteric ligand—highlighted the scaffold's capacity for targeted receptor tuning.
The 2010s witnessed expansion into kinase inhibition, exemplified by c-Src inhibitors featuring 3-amino-6-substituted thieno[2,3-b]pyridine-2-carboxamide cores. These compounds exploited the scaffold's planar rigidity to occupy hydrophobic pockets in kinase domains, with derivatives showing IC₅₀ values <100 nM against Src family kinases [8]. Parallel developments produced antimicrobial agents like 3-amino-6-(4-hydroxypiperidin-1-yl)thieno[2,3-b]pyridine-2,4-dicarboxylic acid derivatives, leveraging the carboxylic acid's metal-chelating properties to disrupt microbial enzymes [2] [4].
Table 3: Milestones in Thienopyridine-Based Drug Development
Timeframe | Key Compound | Therapeutic Target | Advancement |
---|---|---|---|
1990s | Benzothiopyrano[4,3-b]-1,4-oxazines | Dopamine D₂/D₃ receptors | Established CNS activity of tricyclic variants |
2000s | Fusaric acid derivatives | Antibacterial agents | Validated antimicrobial applications |
2010–2015 | LY2033298 | Muscarinic M₄ receptor modulator | Demonstrated probe-dependent allosteric modulation |
2015–2020 | 3-Amino-6-(2-dimethylamino-ethylamino)-4-methyl derivatives | c-Src kinases | Achieved nanomolar inhibition of tyrosine kinases |
2020–Present | Flotufolastat F-18 | Prostate-specific membrane antigen | Enabled diagnostic imaging applications |
The pharmacological profile of thienopyridine carboxylates is exquisitely sensitive to regioisomeric variations and substituent positioning:
Substituent effects follow distinct structure-activity relationships (SAR):
Table 4: Positional Isomerism Impact on Biological Activity
Structural Feature | Modification | GPCR Activity (M₄ mAChR) | Kinase Activity (c-Src) | Key SAR Insight |
---|---|---|---|---|
Ring Fusion | [2,3-b]-isomer | Kₛ = 220 nM | IC₅₀ = 85 nM | Optimal for dual-target engagement |
[3,2-b]-isomer | Kₛ > 10,000 nM | IC₅₀ = 420 nM | Loss of GPCR binding | |
6-Substituent | Methyl | αβ = 12.8 | IC₅₀ = 90 nM | Balanced efficacy |
Trifluoromethyl | αβ = 1.4 | IC₅₀ = 11 nM | Specialized for kinase inhibition | |
Carboxylic Acid Position | C2-carboxylic acid | Kₛ = 220 nM | IC₅₀ = 85 nM | Canonical active form |
C3-carboxylic acid | Inactive | IC₅₀ > 1,000 nM | Disrupted zinc coordination | |
C4 Substituent | H | αβ = 8.2 | IC₅₀ = 210 nM | Baseline activity |
Methyl | αβ = 12.8 | IC₅₀ = 90 nM | Enhanced dual activity | |
Phenyl | αβ = 0.8 | IC₅₀ = 18 nM | Kinase-selective profile |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1